Antifungal MIC Against Candida albicans: 4-Methoxy vs. 4-Chloro vs. 4-Methyl vs. 3,4-Dimethylphenyl Analogs
In a direct head-to-head panel of eleven 2-arylimidazo[1,2-a]pyrimidines, compound 3g (2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine) demonstrated an MIC of 2.5 mg/mL against C. albicans ATCC 10231, equipotent to the most active compounds in the series (3j, 3k) and superior to the 4-chlorophenyl analog 3a (MIC = 5 mg/mL against C. albicans ATCC 26790; no reported activity against ATCC 10231) [1]. Against C. albicans ATCC 26790, 3g showed MIC = 5 mg/mL, comparable to 3a and 3c but less potent than 3j and 3k (MIC = 2.5 mg/mL) [1]. Importantly, 3g was one of only two compounds (with 3k) to exhibit activity against both C. albicans strains tested [1].
| Evidence Dimension | In vitro minimum inhibitory concentration (MIC) against Candida albicans |
|---|---|
| Target Compound Data | 3g: MIC = 2.5 mg/mL (ATCC 10231); MIC = 5 mg/mL (ATCC 26790) |
| Comparator Or Baseline | 3a (4-Cl): MIC = 5 mg/mL (ATCC 26790), no activity reported for ATCC 10231; 3c (4-Br): MIC = 5 mg/mL (both strains); 3j (naphthyl): MIC = 5 mg/mL (both strains); 3k (3,4-diMe): MIC = 2.5 mg/mL (ATCC 26790), 5 mg/mL (ATCC 10231) |
| Quantified Difference | 3g is 2-fold more potent than 3a and 3c vs. C. albicans ATCC 10231; equivalent to the best-in-series 3k |
| Conditions | Broth microdilution assay; serial dilutions from 80 mg/mL stock; imidazo[1,2-a]pyrimidines 3a–3k synthesized and tested simultaneously |
Why This Matters
For procurement targeting antifungal screening campaigns, 3g offers a unique dual-strain C. albicans activity profile not matched by the commonly sourced 4-chloro (3a) or 4-bromo (3c) analogs.
- [1] Benzenine, D. et al. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules 2024, 29, 5058. View Source
